molecular formula C8H10ClN3O2 B2455552 Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride CAS No. 2059988-28-0

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride

Cat. No.: B2455552
CAS No.: 2059988-28-0
M. Wt: 215.64
InChI Key: CPFXCPGXLOWKDB-UHFFFAOYSA-N
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Description

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H9N3O2·HClThe compound is typically available in powder form and is used in various chemical reactions and studies .

Properties

IUPAC Name

methyl 5-carbamimidoylpyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c1-13-8(12)6-2-5(7(9)10)3-11-4-6;/h2-4H,1H3,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFXCPGXLOWKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride involves several stepsThe reaction conditions often involve the use of methanol and hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and chemical synthesis processes.

Biological Activity

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H9_9N3_3O2_2·HCl
  • Molecular Weight : 196.63 g/mol
  • CAS Number : 2059988-28-0

The compound consists of a pyridine ring substituted with a carbamimidoyl group and a carboxylate, which is crucial for its biological activity.

This compound acts primarily as an inhibitor of specific enzymes involved in inflammatory pathways. It has been shown to inhibit the activity of leukotriene production by targeting the 5-lipoxygenase activating protein (FLAP), which plays a key role in the synthesis of leukotrienes from arachidonic acid. This inhibition can lead to reduced inflammation and may have therapeutic implications for conditions such as asthma and other inflammatory diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in human immune cells. This suggests a potential application in treating chronic inflammatory conditions .

Antimicrobial Properties

Preliminary studies have also suggested that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further investigation is required to elucidate the specific pathways involved.

Study 1: Inhibition of Leukotriene Production

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in leukotriene levels, correlating with reduced symptoms of asthma-like conditions. The dosage used was critical, with optimal effects observed at concentrations between 10-50 mg/kg .

Study 2: Cytokine Modulation

In vitro assays using human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound led to a marked reduction in the secretion of TNF-alpha and IL-6, two key cytokines involved in inflammatory responses. The results suggest that this compound could be beneficial in managing autoimmune diseases where cytokine overproduction is prevalent .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of Action
Methyl 5-carbamimidoylpyridine-3-carboxylate HClAnti-inflammatory, AntimicrobialInhibition of FLAP and cytokine release
Other known inhibitors (e.g., Zileuton)Anti-inflammatoryFLAP inhibition

Q & A

Q. What storage conditions prevent hydrolysis of the methyl carboxylate group?

  • Methodological Answer : Store desiccated at 20C-20^\circ \text{C} in amber vials to minimize moisture and light exposure. For short-term use, lyophilize aliquots and reconstitute in anhydrous DMSO. Similar protocols are used for hydrolytically sensitive hydrochloride salts in nitric oxide studies .

Advanced Research Questions

Q. How to design stability studies under varying pH and temperature for hydrochloride salt forms?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC-UV and LC-MS to identify products like free carboxylic acids (from ester hydrolysis) or guanidine derivatives. Reference protocols for structurally related hydrochloride salts, such as yohimbine derivatives, which exhibit pH-dependent stability .

Q. What strategies resolve contradictions in bioactivity data from enzyme inhibition assays?

  • Methodological Answer :
  • Impurity Analysis : Screen batches for synthetic byproducts (e.g., unreacted intermediates) using EP impurity standards .
  • Assay Validation : Include positive controls (e.g., L-NAME for nitric oxide synthase inhibition ) and assess compound stability in assay buffers.
  • Dose-Response Curves : Use nonlinear regression to calculate IC50_{50} values, ensuring reproducibility across ≥3 independent replicates.

Q. How to elucidate the role of the carbamimidoyl group in target binding via structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs replacing the carbamimidoyl group with amidine, guanidine, or neutral substituents. Evaluate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results to SAR data from pyrazole-carboximidamide derivatives, where substituent polarity significantly impacts activity .

Q. How to address solubility discrepancies in aqueous vs. organic solvents?

  • Methodological Answer : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and measure solubility via dynamic light scattering (DLS) or nephelometry. For hydrochloride salts, consider counterion effects: ionic strength adjustments (e.g., 0.1 M NaCl) may improve aqueous solubility, as seen in methylene blue derivatives .

Q. What chromatographic techniques separate synthetic byproducts during scale-up?

  • Methodological Answer : Optimize gradient elution on C18 columns (e.g., 5–95% acetonitrile in 0.1% TFA) to resolve polar impurities. For challenging separations, employ HILIC or ion-pair chromatography. Reference impurity profiling methods for thiophene-carboxylate pharmaceuticals, which require similar resolution .

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